2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole
CAS No.: 180797-75-5
Cat. No.: VC0065344
Molecular Formula: C9H8F2N2
Molecular Weight: 182.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180797-75-5 |
|---|---|
| Molecular Formula | C9H8F2N2 |
| Molecular Weight | 182.174 |
| IUPAC Name | 2-(difluoromethyl)-1-methylbenzimidazole |
| Standard InChI | InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 |
| Standard InChI Key | JINGGNLKUNISIO-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1C(F)F |
Introduction
Chemical Structure and Properties
Structural Features
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole consists of a benzodiazole core with specific substitutions. The benzodiazole scaffold comprises a benzene ring fused to a diazole (five-membered ring containing two nitrogen atoms) heterocycle. The compound features a difluoromethyl group (CF₂H) at position 2 and a methyl group (CH₃) at position 1 of the benzodiazole ring system.
The molecular structure can be represented as:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂N₂ |
| Molecular Weight | 182.18 g/mol |
| CAS Registry Number | 180797-75-5 |
| Structural Features | Benzodiazole core with difluoromethyl at position 2 and methyl at position 1 |
| Chemical Class | Fluorinated benzodiazole |
Physical and Chemical Properties
The physical and chemical properties of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole are influenced by its structural components. The benzodiazole core contributes to the compound's aromaticity and stability, while the difluoromethyl group enhances lipophilicity and introduces unique electronic properties.
The difluoromethyl group significantly impacts the compound's behavior in biological systems. Unlike the trifluoromethyl group, the difluoromethyl moiety can function as a hydrogen bond donor due to the presence of a hydrogen atom. This characteristic enables 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole to engage in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity .
Additionally, the incorporation of fluorine atoms increases the compound's metabolic stability by reducing susceptibility to oxidative metabolism. This property can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability, compared to non-fluorinated analogs .
Synthesis Methods
General Synthetic Approaches
Biological Activity
Mechanism of Action
2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole has been investigated for its potential biological activities. One proposed mechanism of action involves the inhibition of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. The inhibition of this enzyme can lead to decreased levels of polyamines, which are essential for cell growth and proliferation.
The difluoromethyl group plays a crucial role in the compound's interaction with biological targets. The ability of the CF₂H group to act as a hydrogen bond donor allows for specific interactions with active sites of enzymes or receptors, potentially enhancing binding affinity and selectivity.
Structure-Activity Relationships
The following table compares 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole with related compounds to illustrate the impact of structural modifications on properties and potential biological activity:
| Compound | Structural Difference | Impact on Properties/Activity |
|---|---|---|
| 1-methyl-1H-1,3-benzodiazole | Lacks difluoromethyl group | Lower lipophilicity, different metabolic profile |
| 2-(trifluoromethyl)-1-methyl-1H-1,3-benzodiazole | CF₃ instead of CF₂H | Cannot act as H-bond donor, higher lipophilicity |
| 2-(difluoromethyl)-1H-1,3-benzodiazole | Lacks methyl at position 1 | Different electronic properties, potential for H-bonding at N1 |
| 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-4-carboxylic acid | Additional carboxylic acid at position 4 | Increased polarity, potential for additional binding interactions |
Pharmacological Properties
The presence of the difluoromethyl group can enhance the metabolic stability of the compound by reducing susceptibility to oxidative metabolism. This property can potentially lead to improved pharmacokinetic profiles, such as longer half-life and higher bioavailability. Additionally, the balance between lipophilicity and electronic effects provided by the difluoromethyl group makes the compound superior to non-fluorinated analogs in resisting oxidative metabolism .
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole serves as a valuable building block for the development of pharmaceutical compounds. The benzodiazole scaffold, combined with the unique properties of the difluoromethyl group, provides a versatile platform for designing compounds with specific biological activities.
Research in this area focuses on exploring the potential of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole and its derivatives as drug candidates for various therapeutic applications, including:
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Antiparasitic Agents: Compounds targeting ornithine decarboxylase have shown promise as antiparasitic agents, particularly against trypanosomatid parasites that cause diseases such as African trypanosomiasis.
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Anticancer Agents: The ability to inhibit polyamine biosynthesis through ornithine decarboxylase inhibition has led to investigations of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole and related compounds as potential anticancer agents.
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Central Nervous System (CNS) Agents: The benzodiazole scaffold is well-known for its CNS activities, making 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole a potential starting point for developing CNS-active drugs with improved properties.
Agricultural Chemistry Applications
Comparative Analysis
Advantages and Limitations
The advantages of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole include:
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Enhanced Metabolic Stability: The presence of the difluoromethyl group reduces susceptibility to oxidative metabolism, potentially leading to improved pharmacokinetic profiles .
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Hydrogen Bonding Capability: Unlike trifluoromethyl analogs, the difluoromethyl group can act as a hydrogen bond donor, enabling specific interactions with biological targets.
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Balanced Lipophilicity: The difluoromethyl group provides a balance between lipophilicity and electronic effects, optimizing properties for drug-like molecules.
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Versatility as a Building Block: The compound serves as a valuable intermediate for the synthesis of more complex molecules with diverse applications.
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Synthetic Complexity: The introduction of the difluoromethyl group at specific positions can be synthetically challenging, requiring specialized reagents and conditions .
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Limited Stereoselective Methods: Cases of stereoselective difluoromethylation are still limited, presenting challenges for the synthesis of stereochemically defined compounds .
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Safety and Environmental Concerns: Some difluoromethylating reagents may pose safety risks or environmental concerns, necessitating the development of safer alternatives .
Future Research Directions
Future research on 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole may focus on several promising directions:
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Development of Novel Synthetic Methods: Continued efforts to develop efficient, selective, and environmentally friendly methods for the synthesis of difluoromethylated benzodiazoles .
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Exploration of Biological Activities: Comprehensive investigation of the biological activities of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole and its derivatives against various targets and in different disease models.
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Structure-Activity Relationship Studies: Detailed studies to understand the impact of structural modifications on the properties and activities of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole derivatives.
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Application in Drug Discovery: Integration of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole as a building block in drug discovery programs, particularly those targeting enzymes or receptors that can benefit from specific hydrogen bonding interactions.
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Development of Precision Medicine Applications: Exploration of the potential of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole derivatives in targeted therapies based on specific interactions with disease-relevant proteins.
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